molecular formula C13H14N2O3 B3086870 Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1166756-76-8

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No. B3086870
CAS RN: 1166756-76-8
M. Wt: 246.26 g/mol
InChI Key: YKLAIEJAARWSHQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxadiazole derivative that has been synthesized through a specific method, and it has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects through the inhibition of specific enzymes and proteins involved in cell growth and replication.
Biochemical and Physiological Effects:
Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, it has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate in lab experiments is its high purity and stability. Additionally, the compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the major limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research on Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and food science.

Scientific Research Applications

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has also been found to exhibit anticancer activity against various cancer cell lines.

properties

IUPAC Name

ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-11-14-12(15-18-11)9-6-5-7-10(8-9)13(16)17-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLAIEJAARWSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246066
Record name Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

CAS RN

1166756-76-8
Record name Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166756-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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